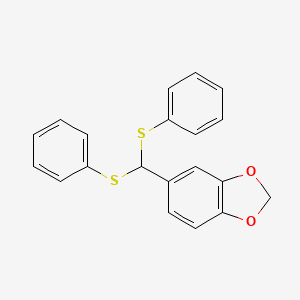
5-(Bis(phenylthio)methyl)-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bis(phenylthio)methyl)-1,3-benzodioxole is an organic compound characterized by the presence of a benzodioxole ring substituted with a bis(phenylthio)methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bis(phenylthio)methyl)-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with bis(phenylthio)methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
5-(Bis(phenylthio)methyl)-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the phenylthio groups, where nucleophiles such as amines or alkoxides replace the phenylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether or THF.
Substitution: Amines, alkoxides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino or alkoxy derivatives
科学的研究の応用
5-(Bis(phenylthio)methyl)-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various chemical compounds.
作用機序
The mechanism of action of 5-(Bis(phenylthio)methyl)-1,3-benzodioxole is not fully understood. it is believed to interact with biological targets through its phenylthio groups, which can form covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
1,4-Bis(phenylthio/seleno methyl)-1,2,3-triazoles: These compounds have similar phenylthio groups but differ in their core structure.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains phenylthio groups and is used as a catalyst in organic reactions.
Uniqueness
5-(Bis(phenylthio)methyl)-1,3-benzodioxole is unique due to its benzodioxole core, which imparts distinct chemical and biological properties
特性
CAS番号 |
6302-93-8 |
|---|---|
分子式 |
C20H16O2S2 |
分子量 |
352.5 g/mol |
IUPAC名 |
5-[bis(phenylsulfanyl)methyl]-1,3-benzodioxole |
InChI |
InChI=1S/C20H16O2S2/c1-3-7-16(8-4-1)23-20(24-17-9-5-2-6-10-17)15-11-12-18-19(13-15)22-14-21-18/h1-13,20H,14H2 |
InChIキー |
CTZRGBQIQAQJIM-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(SC3=CC=CC=C3)SC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


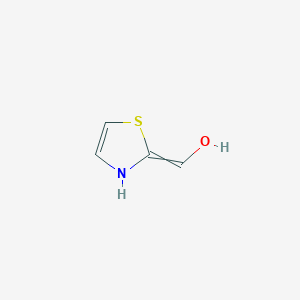

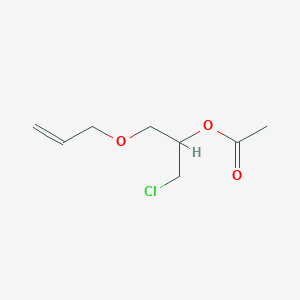
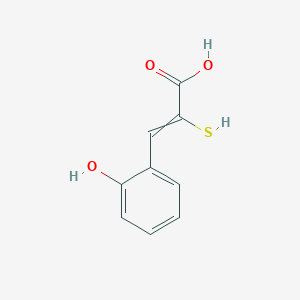
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)
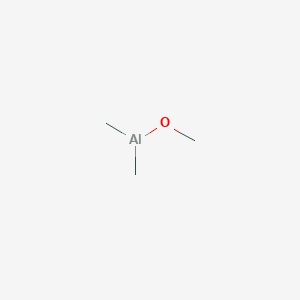

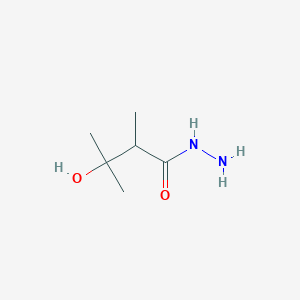
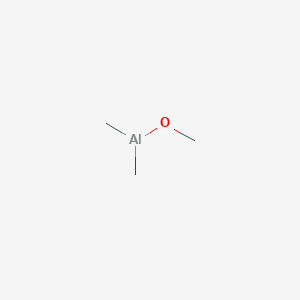


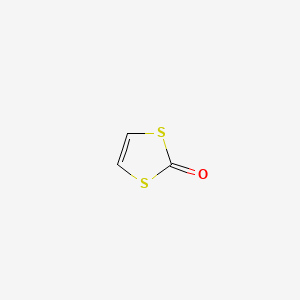
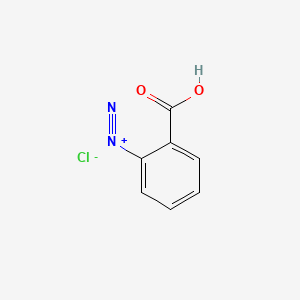
![1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14740774.png)
